(2-Piperidin-3-YL-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl n-[2-(piperidin-3-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[2-(piperidin-3-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl-piperidine derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions may vary, but it generally requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of tert-butyl n-[2-(piperidin-3-yl)phenyl]carbamate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl n-[2-(piperidin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl n-[2-(piperidin-3-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used as a probe to study the interactions of carbamates with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, tert-butyl n-[2-(piperidin-3-yl)phenyl]carbamate is investigated for its potential therapeutic applications. It may be used in the design and development of new drugs, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structural features make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl n-[2-(piperidin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
Comparison: tert-Butyl n-[2-(piperidin-3-yl)phenyl]carbamate is unique due to the presence of both a phenyl group and a piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-(2-piperidin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-9-5-4-8-13(14)12-7-6-10-17-11-12/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3,(H,18,19) |
InChI Key |
HQIPGGFPWWPHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2CCCNC2 |
Origin of Product |
United States |
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